molecular formula C11H18ClNO3S B1378769 1-Cyclopentanecarbonylpiperidine-3-sulfonyl chloride CAS No. 1461705-97-4

1-Cyclopentanecarbonylpiperidine-3-sulfonyl chloride

Cat. No. B1378769
M. Wt: 279.78 g/mol
InChI Key: UFDFTTPRFQZBEB-UHFFFAOYSA-N
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Description

1-Cyclopentanecarbonylpiperidine-3-sulfonyl chloride is a chemical compound with the molecular formula C11H18ClNO3S . It is a white to off-white crystalline powder that is highly soluble in solvents such as chloroform and methanol.


Molecular Structure Analysis

The molecular structure of 1-Cyclopentanecarbonylpiperidine-3-sulfonyl chloride consists of 11 carbon atoms, 18 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom .


Physical And Chemical Properties Analysis

1-Cyclopentanecarbonylpiperidine-3-sulfonyl chloride is a white to off-white crystalline powder. It is highly soluble in solvents such as chloroform and methanol. Its molecular weight is 279.784 Da .

Scientific Research Applications

Applications in Heterocyclic Compound Synthesis

Sulfonyl chlorides are pivotal in synthesizing heterocyclic compounds, which are crucial in developing pharmaceuticals, agrochemicals, and dyes. For instance, 3-cyanopyridine-2-sulfonyl chlorides have been synthesized and further reacted to produce N-substituted sulfonylamides, showcasing the versatility of sulfonyl chlorides in creating biologically active molecules (Dmitrieva et al., 2009).

Role in Synthesizing Sulfonyl Chlorides

Research highlights various methods for synthesizing sulfonyl chlorides, essential intermediates in producing sulfonic acids, esters, and other sulfonated compounds used across multiple industries. For example, alkane- and arylsulfonyl chlorides have been synthesized through the oxidation of thiols and disulfides with chlorine dioxide, indicating the potential for innovative production techniques that could apply to compounds like 1-cyclopentanecarbonylpiperidine-3-sulfonyl chloride (Lezina et al., 2011).

Use in Polymer Science

Sulfonyl chlorides play a critical role in polymer science, particularly in synthesizing amphiphilic cyclopolymers and terpolymers with specific properties. This application is illustrated by the cycloterpolymerization of hydrophilic and hydrophobic monomers with sulfur dioxide, leading to water-soluble cationic polyelectrolytes with potential uses in water treatment and drug delivery systems (Ali et al., 2010).

Contribution to Medicinal Chemistry

Sulfonyl chlorides are instrumental in medicinal chemistry, particularly in synthesizing sulfonamide-based drugs. For instance, perfluoroalkyl/aryl-substituted derivatives of aromatic/heterocyclic sulfonamides have been explored for their potential as intraocular pressure-lowering agents, demonstrating the critical role of sulfonyl chlorides in developing new therapeutic agents (Scozzafava et al., 2000).

properties

IUPAC Name

1-(cyclopentanecarbonyl)piperidine-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18ClNO3S/c12-17(15,16)10-6-3-7-13(8-10)11(14)9-4-1-2-5-9/h9-10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFDFTTPRFQZBEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCCC(C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopentanecarbonylpiperidine-3-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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